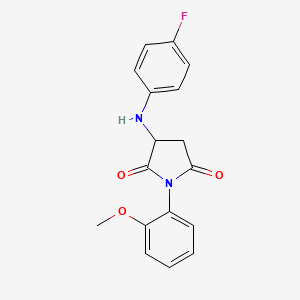
3-((4-Fluorophenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Fluorophenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known as FMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPD is a pyrrolidine derivative with a molecular formula of C17H17FN2O3 and a molecular weight of 318.33 g/mol.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of pyrrolidine-2,4-diones, closely related to the target compound, involves acylation processes that yield 3-acyltetramic acids, showcasing their versatility in producing a range of substituted tetramic acids (Jones et al., 1990). These processes are essential for creating diverse chemical entities that can be further explored for various applications, including medicinal and material sciences.
Chromosomal Studies
Fluorescamine (Fluram), structurally similar to the target compound, has been utilized in chromosomal studies for its ability to induce species-dependent bands in mammalian chromosomes. This property highlights the potential of fluoro-substituted pyrrolidinediones in biological labeling and genetic research, demonstrating their capability to differentiate chromosome regions in genomes through fluorescence (Cuéllar et al., 1991).
Anticancer Activity
A derivative of pyrrolidine-2,5-dione has shown antitumor activity against various murine tumors, illustrating the potential of these compounds in cancer therapy. The enhancement of anticancer drugs' activity through co-administration with a 3-aminopyrrolidine-2,5-dione-N-mustard derivative underscores the utility of these compounds in developing more effective cancer treatments (Ambaye et al., 2004).
Material Science Applications
In material sciences, conjugated polyelectrolytes containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been developed for use as electron transport layers in polymer solar cells. These materials demonstrate the adaptability of pyrrolidinedione derivatives in creating components for electronic devices, offering insights into their potential for enhancing the efficiency of solar cells (Hu et al., 2015).
Propriétés
IUPAC Name |
3-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-23-15-5-3-2-4-14(15)20-16(21)10-13(17(20)22)19-12-8-6-11(18)7-9-12/h2-9,13,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQJEVAXESZPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)
![N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2963005.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2963010.png)
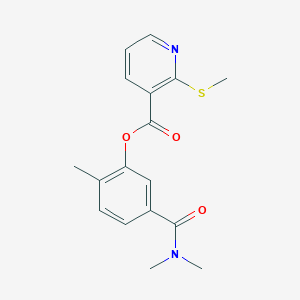
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2963012.png)
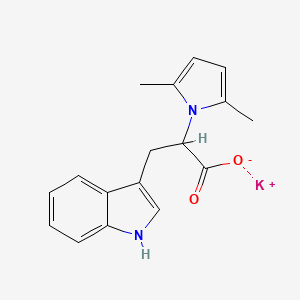
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)

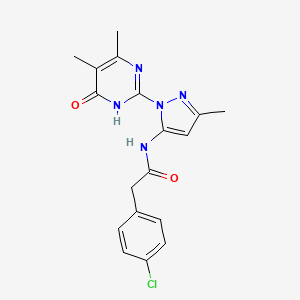
![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)
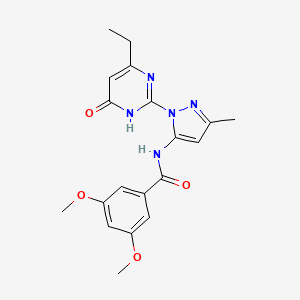
![Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate](/img/structure/B2963024.png)
![4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2963025.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2963026.png)